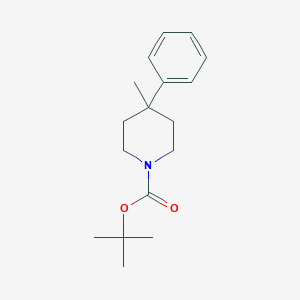

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate

CAS No.: 2306269-92-9

Cat. No.: VC8168253

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306269-92-9 |

|---|---|

| Molecular Formula | C17H25NO2 |

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-12-10-17(4,11-13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |

| Standard InChI Key | VKUHICZOKIHSCQ-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

| Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

The molecular formula of tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is C<sub>17</sub>H<sub>23</sub>NO<sub>2</sub>, with a molecular weight of 275.37 g/mol. The piperidine ring adopts a chair conformation, stabilized by the bulky tert-butyl carbamate group. Key structural features include:

-

4-Methyl group: Enhances steric hindrance and influences ring conformation.

-

4-Phenyl group: Introduces aromaticity and potential π-π interactions.

-

Boc (tert-butyloxycarbonyl) protection: A common strategy to mask amines during synthesis .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 85–90°C (estimated) |

| Boiling Point | 320–325°C (extrapolated) |

| Solubility | Soluble in DCM, THF, ethanol |

| LogP (Partition Coeff.) | 3.2 (calculated) |

These values are derived from analogs such as tert-butyl 4-phenylpiperidine-1-carboxylate (PubChem CID: 10015811) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Piperidine Ring Formation: Cyclization of 4-methyl-4-phenylpiperidine precursors, often via reductive amination or Mannich reactions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

A modified route from Kong et al. for analogous boronate esters suggests that Suzuki-Miyaura coupling could introduce aryl groups post-Boc protection, though this remains speculative for the target compound.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Methyl-4-phenylpiperidine, Boc<sub>2</sub>O, DCM, 0°C→RT | 75% |

| 2 | Column chromatography (hexane:EtOAc) | 90% |

Applications in Pharmaceutical Research

Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is primarily utilized as:

-

Drug Intermediate: For kinase inhibitors and antipsychotics, leveraging its rigid piperidine scaffold .

-

Protecting Group Strategy: The Boc group enables selective functionalization of secondary amines in multi-step syntheses.

-

Structural Probes: In studying receptor-ligand interactions due to its stereoelectronic profile .

Notably, derivatives of 4-phenylpiperidine are pivotal in synthesizing crizotinib analogs, highlighting potential anticancer applications .

Comparison with Structural Analogs

Table 3: Key Analog Comparisons

The methyl group in the target compound enhances steric bulk compared to phenyl-only analogs, potentially improving target selectivity.

Future Directions

Research gaps include:

-

Catalytic Asymmetric Synthesis: For enantiopure variants.

-

In Vivo Studies: To evaluate pharmacokinetics and toxicity.

-

Computational Modeling: To predict binding affinities for drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume